molecular formula C10H10O2S B2632917 (4-Methoxy-1-benzothiophen-7-yl)methanol CAS No. 2138076-13-6

(4-Methoxy-1-benzothiophen-7-yl)methanol

Cat. No.: B2632917
CAS No.: 2138076-13-6
M. Wt: 194.25
InChI Key: SNUUCNXJDWSMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-1-benzothiophen-7-yl)methanol is a chemical compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and features a methoxy group at the 4-position and a methanol group at the 7-position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions to introduce the methanol group at the 7-position .

Industrial Production Methods

Industrial production methods for (4-Methoxy-1-benzothiophen-7-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-benzothiophen-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methanol group, forming 4-methoxybenzothiophene.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxy-1-benzothiophen-7-carboxylic acid.

    Reduction: 4-Methoxybenzothiophene.

    Substitution: Various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Methoxy-1-benzothiophen-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzothiophen-7-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methoxy and methanol groups.

    4-Methoxybenzothiophene: Lacks the methanol group at the 7-position.

    7-Hydroxybenzothiophene: Contains a hydroxyl group instead of a methoxy group at the 4-position.

Uniqueness

(4-Methoxy-1-benzothiophen-7-yl)methanol is unique due to the presence of both methoxy and methanol groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(4-methoxy-1-benzothiophen-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUCNXJDWSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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